molecular formula C9H14 B099756 3-Cyclohexyl-1-propyne CAS No. 17715-00-3

3-Cyclohexyl-1-propyne

Cat. No. B099756
CAS RN: 17715-00-3
M. Wt: 122.21 g/mol
InChI Key: UARFKZSJGDQRLF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-propyne is a molecule that is structurally characterized by a cyclohexyl group attached to a triple-bonded carbon, known as a propyne. While the specific molecule 3-Cyclohexyl-1-propyne is not directly mentioned in the provided papers, the research does cover related compounds and reactions that can shed light on the behavior and characteristics of similar molecules.

Synthesis Analysis

The synthesis of complex molecules often involves catalytic processes that can efficiently form new bonds. For instance, the cycloisomerization of 1,5-enynes catalyzed by cationic triphenylphosphinegold(I) complexes produces bicyclo[3.1.0]hexenes, which demonstrates the ability of gold(I) catalysts to facilitate the formation of cyclic structures from acyclic precursors . Similarly, the Rh-catalyzed carbonylation of 3-acyloxy-1,4-enynes, which are derived from alkynes, leads to the synthesis of functionalized cyclopentenones . These studies suggest that catalytic processes could potentially be applied to synthesize 3-Cyclohexyl-1-propyne or its derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexyne derivatives, which are closely related to 3-Cyclohexyl-1-propyne, is known to influence their reactivity. The high strain in cyclohexyne, a cyclic strained acetylene, triggers a high reactivity due to its unusual electronic structure at the ground state . This information is crucial as it implies that the strain present in the cyclohexyl ring of 3-Cyclohexyl-1-propyne could similarly affect its reactivity and stability.

Chemical Reactions Analysis

Cyclohexyne, a molecule related to 3-Cyclohexyl-1-propyne, exhibits high reactivity in [3 + 2] cycloaddition reactions, which proceed through a one-step mechanism with low activation enthalpies and are strongly exothermic . Additionally, the Rh-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes and alkynes involve a catalytic cycle that includes 1,2-acyloxy migration and alkyne insertion, leading to the formation of cycloheptatriene products . These reactions highlight the potential pathways through which 3-Cyclohexyl-1-propyne might undergo chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Cyclohexyl-1-propyne can be inferred from the behavior of similar molecules. For example, the PtCl(2)-catalyzed cycloisomerization of 1,6-enynes suggests that the presence of a heteroatom substituent at the propargylic position can influence the outcome of the reaction, leading to the formation of substituted bicyclo[3.1.0]hexanes . This indicates that substituents on the propyne part of the molecule can significantly alter its reactivity and the types of products formed during chemical reactions.

Scientific Research Applications

Synthesis and Polymerization Applications

Polymer Synthesis : 3-Cyclohexyl-1-propyne is utilized in synthesizing various polyacetylene derivatives. For instance, the polymerization of 1-(trimethylsilyl)-1-propyne catalyzed by NbCl5 in a cyclohexane solution results in polymers with narrow molecular weight distributions. These polymers, such as poly[1-(trimethylsilyl)-1-propyne], exhibit interesting properties and can be synthesized with controlled molecular weights by adjusting monomer-to-catalyst ratios (Fujlmori, Masuda & Higashimura, 1988). Moreover, poly[1-(trimethylgermyl)-1-propyne] and poly[1-(trimethylsilyl)-1-propyne] with varying geometries have been synthesized, revealing a correlation between cis/trans ratios and polymer properties like solubility and gas permeability (Khotimsky et al., 2003).

Chemical Reactions and Mechanisms

Hydroboration and Homocoupling Reactions : Hydroboration of 3-chloro-1-iodo-1-propyne with dialkylboranes results in exclusive formation of dialkylated allylboranes, which can be further processed into various organic compounds like 1,1-dialkyl-1-propenes and dialkylated allylboranes (Masuda, Hoshi & Arase, 1992). Additionally, the homocoupling of gamma-arylated tert-propargyl alcohols in the presence of a rhodium catalyst leads to the formation of fluorescent 2,3-dihydrofuran derivatives, showcasing the versatility of these reactions (Funayama, Satoh & Miura, 2005).

Fluorescence and Photophysical Studies

Fluorescence Properties : Alkylated acetylenes, including compounds like propyne and 3-Cyclohexyl-1-propyne derivatives, exhibit fluorescence properties. These compounds, when optically excited in solutions like cyclohexane, show emissions interpreted as originating from their lowest singlet excited states, making them interesting for photophysical studies (Hamai & Hirayama, 1979).

Catalysis and Surface Interaction Studies

Catalytic Coupling : Studies on the catalytic coupling of propyne molecules, including derivatives of 3-Cyclohexyl-1-propyne, on surfaces like Cu{111} have been conducted. These studies reveal insights into the mechanisms of dimerization and isomerization, contributing to the understanding of surface-catalyzed chemical reactions (Clotet et al., 2000).

Hydrodynamic and Molecular Characteristics

Polymer Behavior in Solutions : The hydrodynamic and molecular characteristics of polymers like poly[1-(trimethylsilyl)-1-propyne] (PTMSP) and poly[1-(trimethylgermyl)propyne] have been studied in dilute solutions. These studies provide insights into the equilibrium rigidity, hydrodynamic diameter, and chain behavior of these polymers, contributing to the understanding of their physical properties in different solvent environments (Pavlov et al., 2004).

Safety And Hazards

3-Cyclohexyl-1-propyne is classified as a flammable liquid and vapor . It is harmful if swallowed and causes serious eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

3-Cyclohexyl-1-propyne is used as a pharmaceutical intermediate and in organic synthesis . It can be used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane . Its future directions may include further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

properties

IUPAC Name

prop-2-ynylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARFKZSJGDQRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170261
Record name Cyclohexane, 2-propynyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-1-propyne

CAS RN

17715-00-3
Record name 2-Propyn-1-ylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17715-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyne, 3-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 2-propynyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexyl-1-propyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
PH Lee, S Kim, A Park, BC Chary… - Angewandte Chemie, 2010 - Wiley Online Library
… 3-Cyclohexyl-1-propyne reacted smoothly with diphenyl phosphate in the presence of [Ph 3 PAuCl]/AgPF 6 to provide the desired product in 80 % yield (Table 2, entry 4). A chloro and a …
Number of citations: 69 onlinelibrary.wiley.com
VG Landge, A Parveen, A Nandakumar… - Chemical …, 2018 - pubs.rsc.org
… When the reaction was carried out with (bromoethynyl)benzene or 3-cyclohexyl-1-propyne instead of 2, there is no formation of the corresponding desired product (Table 1, entries 11 …
Number of citations: 24 pubs.rsc.org
A Lumbroso, P Koschker, NR Vautravers… - Journal of the American …, 2011 - ACS Publications
… Furthermore, benzoic acid could be coupled to either 1-hexyne (2) or 3-cyclohexyl-1-propyne (3). Unsaturated acids (4−7), aliphatic carboxylic acids (8 and 9), heteroarylcarboxylic …
Number of citations: 146 pubs.acs.org
Y Xiao, YK Chun, SC Cheng, R Liu, MK Tse… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… The photocatalytic addition reaction also works well for aliphatic alkynes such as 3-cyclohexyl-1-propyne (Table 4, 2j). Apart from perfluorobutyl iodide, the addition reaction with ICF 2 …
Number of citations: 20 pubs.rsc.org
X Du, W Hou, Y Zhang, Z Huang - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… 3-Cyclohexyl-1-propyne 3e and 3-cyclopentyl-1-propyne 3f underwent hydrosilylations in useful yields and high selectivities. The catalyst is compatible with terminal alkynes bearing …
Number of citations: 58 pubs.rsc.org
G Sun, M Lei, L Hu - RSC advances, 2016 - pubs.rsc.org
A facile and efficient method for the synthesis of alkynones by a Pd-catalyzed carbonylative Sonogashira coupling reaction starting from aryl iodide, terminal alkyne and chloroform (…
Number of citations: 48 pubs.rsc.org
J Mo, D Kang, D Eom, SH Kim, PH Lee - Organic letters, 2013 - ACS Publications
… reaction conditions, ethynyl phosphonic acid monoethyl ester 2b having an electron-donating 4-methylphenyl group was reacted with 1-hexyne (1b) and 3-cyclohexyl-1-propyne (1e) to …
Number of citations: 44 pubs.acs.org
S Ali, AT Khan - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… 1-pentyne 6 as well as 3-cyclohexyl-1-propyne 8 under identical reaction conditions as shown … ) along with unreacted 1-pentyne 6 and 3-cyclohexyl-1-propyne 8. The failure of these two …
Number of citations: 3 pubs.rsc.org
J Yerri, R Baati - European Journal of Organic Chemistry, 2018 - Wiley Online Library
… at room temperature for 16 h to demonstrate the alkyne scope of this reaction (Figure 1); for example, the Sonogashira coupling of 1-pentadecyne 1b and 3-cyclohexyl-1-propyne 1c …
D Hazarika, P Phukan - ChemistrySelect, 2018 - Wiley Online Library
… Aliphatic alkynes such as 1-octyne and 3-cyclohexyl-1-propyne could also be transformed to corresponding 3-methylisoindolin-1-ones in high yield (Table 2, entries 2 k, 2 l). Our …

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